Glasdegib

Descripción general

Descripción

Glasdegib, comercializado bajo el nombre de marca Daurismo, es un medicamento que se utiliza principalmente para el tratamiento de la leucemia mieloide aguda de reciente diagnóstico en adultos de 75 años o más o en aquellos que presentan comorbilidades que impiden el uso de quimioterapia de inducción intensiva . Es un inhibidor oral de la vía de señalización Hedgehog, que juega un papel crucial en el desarrollo y el mantenimiento de las células madre cancerosas .

Aplicaciones Científicas De Investigación

Glasdegib tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los inhibidores de la vía Hedgehog.

Medicina: this compound se utiliza principalmente en el tratamiento de la leucemia mieloide aguda.

Industria: This compound es producido y comercializado por empresas farmacéuticas para uso terapéutico.

Mecanismo De Acción

Glasdegib ejerce sus efectos inhibiendo el receptor Smoothened (SMO), un mediador clave de la vía de señalización Hedgehog . Al unirse e inhibir SMO, this compound interrumpe la vía de señalización Hedgehog, que es esencial para la supervivencia y la proliferación de las células madre cancerosas . Esta inhibición conduce a la reducción del crecimiento de las células cancerosas y aumenta la efectividad de otros tratamientos contra el cáncer .

Análisis Bioquímico

Biochemical Properties

Glasdegib plays a crucial role in biochemical reactions by inhibiting the Hedgehog signaling pathway. It specifically targets and binds to the smoothened (SMO) receptor, a transmembrane protein involved in the pathway . By binding to SMO, this compound prevents the activation of downstream signaling molecules, including the glioma-associated oncogene (GLI) transcription factors . This inhibition disrupts the communication between cancer cells, reducing their growth and survival .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, particularly those in acute myeloid leukemia, this compound disrupts the Hedgehog signaling pathway, leading to reduced cell proliferation and survival . It influences cell signaling pathways by inhibiting the activation of GLI transcription factors, which are responsible for the expression of genes involved in cell growth and survival . Additionally, this compound affects gene expression and cellular metabolism by altering the transcriptional activity of target genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway . By binding to SMO, this compound inhibits its translocation into cilia and prevents the activation of downstream Hedgehog targets . This inhibition leads to decreased activity of GLI transcription factors and subsequent downregulation of Hedgehog pathway-related genes . The disruption of this pathway results in reduced cell proliferation and survival in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally stable and continues to exert its inhibitory effects on the Hedgehog signaling pathway as long as it is present . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In preclinical studies, this compound demonstrated sustained inhibition of the Hedgehog pathway, leading to stable tumor regression in animal models . The stability and degradation of this compound in laboratory settings are crucial for its continued efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound displayed potent dose-dependent inhibition of the Hedgehog pathway, resulting in stable tumor regression . Higher doses of this compound were associated with increased inhibition of the pathway and greater reductions in tumor size . At high doses, this compound also exhibited toxic effects, including embryotoxicity, fetotoxicity, and teratogenicity in animal models .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8 and UGT1A9 . After oral administration, the amount of unchanged this compound in plasma accounts for approximately 69% of the administered dose . The oxidative metabolism of this compound plays a significant role in its biotransformation, and the metabolites are excreted through both urinary and fecal routes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a small molecule with good lipophilicity, allowing it to penetrate cell membranes and reach its target, the smoothened (SMO) receptor . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross biological barriers . The transport and accumulation of this compound in specific tissues are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its binding to the smoothened (SMO) receptor, which is located in the cell membrane . By inhibiting SMO, this compound prevents its translocation into cilia, thereby disrupting the Hedgehog signaling pathway . The targeting of SMO by this compound is essential for its activity and function in inhibiting the pathway and reducing cancer cell proliferation .

Métodos De Preparación

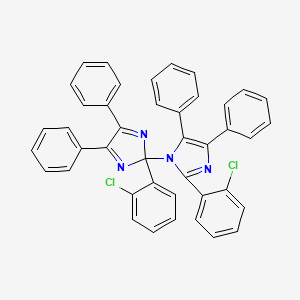

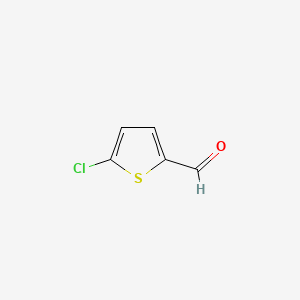

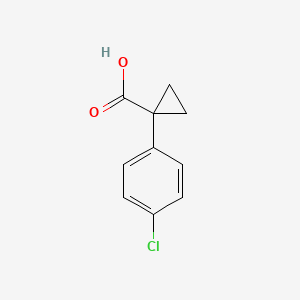

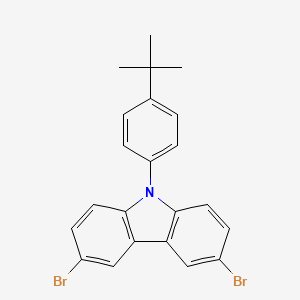

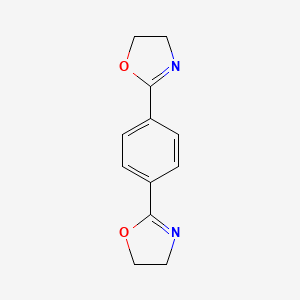

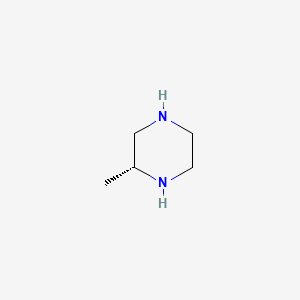

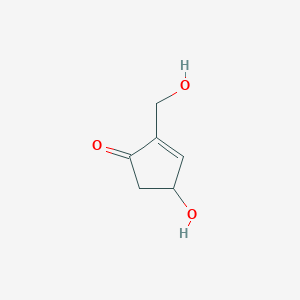

La síntesis de Glasdegib implica varios pasos. Uno de los métodos incluye la reacción de 4-isocianatobenzonitrilo con (2R,4R)-1-terc-butil 2-metil 4-aminopiperidina-1,2-dicarboxilato, seguido de la conversión de la urea protegida con metoxi al ácido, que luego se hace reaccionar con benceno-1,2-diamina para obtener la amida, que luego se convierte en this compound base libre . Otro método implica la reacción de 4-aminobenzonitrilo con 1,1’-Carbonildiimidazol, seguida de la reacción del complejo de amida imidazol obtenido con amina para obtener el complejo de imidazol this compound, que luego se hace reaccionar con ácido maleico para obtener el maleato de this compound .

Análisis De Reacciones Químicas

Glasdegib se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción que implican this compound son menos comunes.

Sustitución: This compound puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos fuertes. Los reactivos comunes utilizados en estas reacciones incluyen 1,1’-Carbonildiimidazol y ácido maleico.

Comparación Con Compuestos Similares

Glasdegib es único entre los inhibidores de la vía Hedgehog debido a su unión específica al receptor SMO . Los compuestos similares incluyen:

Vismodegib: Otro inhibidor de la vía Hedgehog utilizado para el tratamiento del carcinoma de células basales.

Sonidegib: Utilizado para el tratamiento del carcinoma de células basales localmente avanzado. En comparación con estos compuestos, this compound está específicamente aprobado para el tratamiento de la leucemia mieloide aguda y ha mostrado un perfil de efectos secundarios favorable.

Propiedades

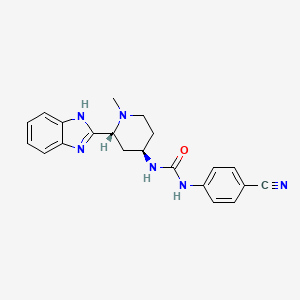

IUPAC Name |

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNSLLSYNZWZQG-VQIMIIECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025881 | |

| Record name | Glasdegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes at 214 ºC | |

| Record name | Glasdegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Glasdegib is a potent and selective inhibitor of the hedgehog signaling pathway that acts by binding to the smoothened (SMO) receptor. The hedgehog signaling pathway is involved in maintenance of neural and skin stem cells. In this pathway, the binding of specific ligands to the transmembrane receptor patched (PTCH1) allows the activation of the transcriptional regulators GL11, GL12 and modulation of the gene expression through SMO-mediated signaling. The aberrant activation of the hedgehog pathway is thought to be implicated in the pathogenesis of chronic myeloid leukemia, medulloblastoma and basal cell carcinoma due to the hyperproliferative state that a modification on this pathway will produce. | |

| Record name | Glasdegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1095173-27-5 | |

| Record name | N-[(2R,4R)-2-(1H-Benzimidazol-2-yl)-1-methyl-4-piperidinyl]-N′-(4-cyanophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095173-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glasdegib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095173275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glasdegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glasdegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLASDEGIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K673DMO5H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

> 214 ºC | |

| Record name | Glasdegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

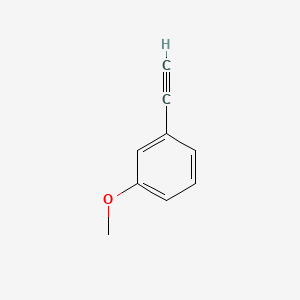

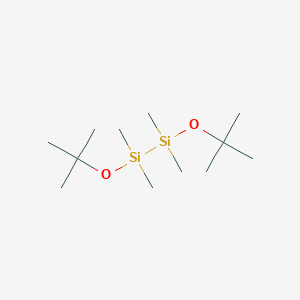

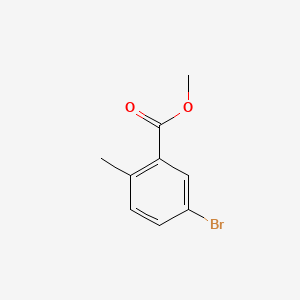

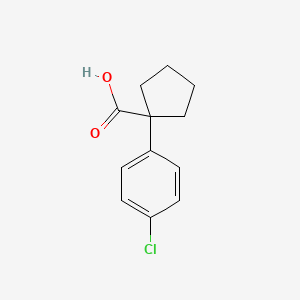

Retrosynthesis Analysis

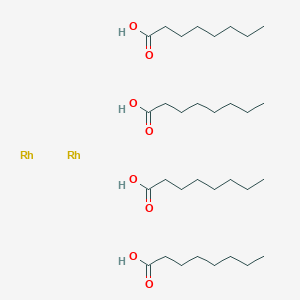

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1662045.png)